molecular formula C20H26ClNO2 B2547148 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 473267-05-9

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

Cat. No. B2547148
CAS RN: 473267-05-9
M. Wt: 347.88
InChI Key: DJTRQSJNROZKMH-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a derivative of the tetrahydroisoquinoline series. While the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of similar compounds provide valuable insights into its chemical nature. These compounds are of interest due to their potential biological activities, including adrenergic blocking and sympatholytic activities .

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives typically involves multiple steps, including acylation, the Bischler-Napieralski reaction, and reduction, followed by salt formation with muriatic acid . For instance, 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was synthesized from 3,4-dimethoxy phenethylamine with an overall yield of 41.1% . Similarly, the synthesis of 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols involved the reaction of 1-(4-chlorobenzylamino)-2-methylpropan-2-ol with concentrated sulfuric acid, followed by a reaction with (aryloxymethyl)oxiranes .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by techniques such as infrared spectroscopy (IR) and proton nuclear magnetic resonance (1H NMR) . The stereochemistry of nitrogen heterocycles is also an important aspect, with studies on isomers of related compounds revealing the influence of configurations on IR spectra . For example, the cis and trans fusion of rings and the orientation of hydroxy and acyloxy groups affect the frequencies of C-O, O-H, and N+-H stretching vibrations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydroisoquinoline derivatives are influenced by the functional groups present and their orientation. The presence of an intramolecular hydrogen bond in certain isomers, such as the 1,2-dimethyl-cis-decahydroquinolin-5-ol with a syn orientation of the amino and hydroxy groups, is determined by the functional state of the amino group . The hydrochloride of the acetate of this alcohol does not form an intramolecular N+-H...O(COCH3) bond, indicating the specificity of these intramolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are closely related to their molecular structure and the presence of specific functional groups. The intramolecular hydrogen bonding can influence the solubility and stability of these compounds in different environments . The biological activity, such as adrenergic blocking and sympatholytic activities, is also a significant aspect of their chemical properties, as some synthesized compounds or their hydrochlorides have shown moderate activity in these areas .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : The synthesis of propan-2-ol derivatives related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol has been explored, demonstrating methods for creating new compounds with potential biological activities. For example, derivatives showing moderate adrenergic blocking and sympatholytic activities have been synthesized through the reaction of tetrahydroisoquinoline with aryloxy groups (Aghekyan et al., 2017).

Structural and Conformational Analyses

  • Crystal Structure Determination : Studies have reported the crystal structures of propan-1-ol derivatives, providing insight into their conformations and structural characteristics. This information is crucial for understanding how structural features relate to biological activities and chemical properties (Nitek et al., 2020).

Pharmacological Applications

  • Analgesic and Anti-Inflammatory Activities : Research into the analgesic and anti-inflammatory activities of hydrochloride derivatives has identified compounds with promising effects. These studies contribute to the development of new therapeutic agents with potential benefits over existing treatments (Yusov et al., 2019).

Antiviral Activity

  • Antivirus Mechanisms : Investigations into isoquinoline derivatives have explored their antivirus activity against human respiratory diseases, offering insights into their mechanisms of action. Understanding these mechanisms can help in the design of novel antiviral compounds (Shinkai & Nishimura, 1972).

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-15-7-8-20(16(2)11-15)23-14-19(22)13-21-10-9-17-5-3-4-6-18(17)12-21;/h3-8,11,19,22H,9-10,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTRQSJNROZKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677312
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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